

Elaidyl methane sulfonate physical properties and solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elaidyl methane sulfonate*

Cat. No.: *B041934*

[Get Quote](#)

Technical Guide: Elaidyl Methane Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidyl methane sulfonate (CAS No. 59101-13-2) is the methanesulfonate ester of elaidyl alcohol. It belongs to the class of alkyl methanesulfonates, which are recognized for their role as alkylating agents.^[1] While specific research on the biological activities of **elaidyl methane sulfonate** is limited in publicly available literature, its structural similarity to other long-chain alkyl sulfonates suggests potential applications in lipid-based drug delivery systems, as a synthetic intermediate in organic chemistry, or as a reference standard in analytical applications. This document provides a summary of its known and inferred physical and chemical properties, a plausible synthetic route, and an overview of its structural characteristics.

Chemical and Physical Properties

Direct experimental data for many of the physical properties of **elaidyl methane sulfonate** are not readily available in the literature. However, we can infer some of these properties based on its chemical structure and the known properties of its precursor, elaidyl alcohol, and other related alkyl methanesulfonates.

General Properties

Property	Value	Source/Justification
CAS Number	59101-13-2	Larodan Research Grade Lipids
Molecular Formula	C ₁₉ H ₃₈ O ₃ S	Larodan Research Grade Lipids
Molecular Weight	346.57 g/mol	Larodan Research Grade Lipids
Physical State	Solid	Larodan Research Grade Lipids
Storage	Freezer (-20°C)	Larodan Research Grade Lipids, INDOFINE Chemical Company, Inc. [2]
Purity	>99%	Larodan Research Grade Lipids

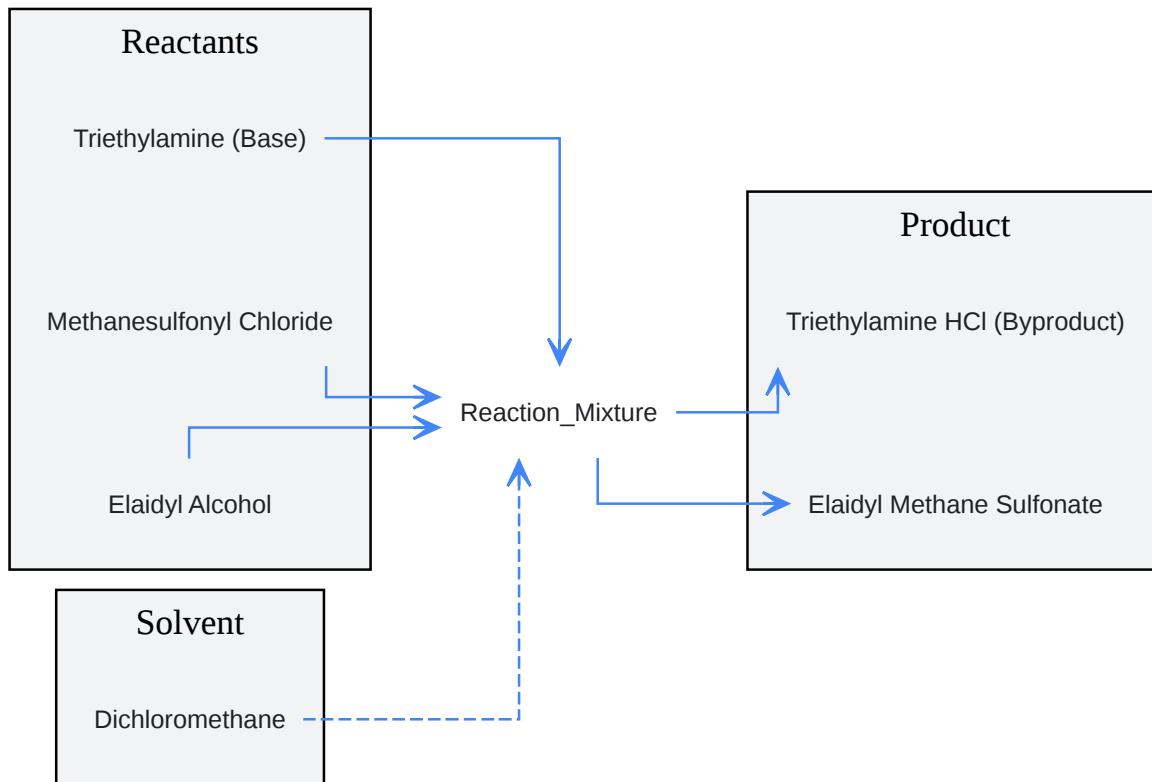
Predicted Physical Properties

The following table presents a combination of known data for the precursor, elaidyl alcohol, and estimated values for **elaidyl methane sulfonate**. The conversion of the terminal alcohol group to a methanesulfonate ester is expected to increase the molecular weight and may influence the melting and boiling points.

Property	Elaidyl Alcohol (Precursor)	Elaidyl Methane Sulfonate (Predicted)	Source/Justificatio n
Melting Point	36-37 °C	Likely a low-melting solid, similar to or slightly higher than the precursor.	ECHEMI[3]
Boiling Point	333 °C	Expected to be higher than elaidyl alcohol due to increased molecular weight.	LookChem[4]
Density	0.8489 g/cm ³ at 20 °C	Expected to be slightly higher than elaidyl alcohol.	ECHEMI[3]

Solubility Profile

Specific solubility data for **elaidyl methane sulfonate** is not available. However, based on its structure, which comprises a long, non-polar C18 alkyl chain and a polar methanesulfonate head group, a general solubility profile can be predicted.


Solvent Type	Predicted Solubility	Rationale
Water	Very low to insoluble	The hydrophobic nature of the long alkyl chain will dominate, making it poorly soluble in water, similar to its precursor, elaidyl alcohol, which has an estimated water solubility of 7.0×10^{-2} mg/L at 25°C.[3]
Non-polar Organic Solvents (e.g., hexane, toluene)	High	The long alkyl chain will readily interact with non-polar solvents.
Polar Aprotic Solvents (e.g., acetone, ethyl acetate)	Good to moderate	The polar methanesulfonate group will contribute to solubility, while the long alkyl chain will also interact favorably. Shorter-chain alkyl methanesulfonates like ethyl methanesulfonate are soluble in acetone.[5]
Polar Protic Solvents (e.g., ethanol, methanol)	Moderate to low	Elaidyl alcohol is soluble in methanol.[4] The methanesulfonate ester is also expected to have some solubility in alcohols.

Experimental Protocols

Proposed Synthesis of Elaidyl Methane Sulfonate

A standard method for the synthesis of alkyl methanesulfonates is the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a base. The following is a proposed experimental protocol for the synthesis of **elaidyl methane sulfonate** from elaidyl alcohol.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **elaidyl methane sulfonate**.

Materials:

- Elaidyl alcohol
- Methanesulfonyl chloride
- Triethylamine (or another suitable base like pyridine)
- Anhydrous dichloromethane (or another suitable inert solvent like toluene or xylene)
- Aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve elaidyl alcohol in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine to the stirred solution.
- Slowly add methanesulfonyl chloride dropwise to the reaction mixture, ensuring the temperature remains at or near 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **elaidyl methane sulfonate**.
- The crude product may be purified by column chromatography on silica gel if necessary.

Signaling Pathways and Biological Activity

There is currently no specific information in the scientific literature detailing the involvement of **elaidyl methane sulfonate** in any signaling pathways or its specific biological activities. Alkyl methanesulfonates as a class are known to be alkylating agents and some, like ethyl methanesulfonate, are known mutagens.^[1] However, the biological effects of a long-chain derivative like **elaidyl methane sulfonate** have not been characterized.

Due to the lack of data on its biological interactions, a diagram of a signaling pathway involving **elaidyl methane sulfonate** cannot be provided at this time.

Conclusion

Elaidyl methane sulfonate is a long-chain alkyl methanesulfonate for which detailed physical and chemical data are scarce. This guide has provided a compilation of available information and reasoned estimations for its properties and solubility. A general synthetic protocol has been outlined based on standard organic chemistry methodology. Further experimental investigation is required to fully characterize the physical, chemical, and biological properties of this compound. Researchers working with **elaidyl methane sulfonate** should exercise the caution appropriate for a potentially reactive alkylating agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl Methanesulfonate | C3H8O3S | CID 6113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ELAIDYL METHANE SULFONATE | 59101-13-2 | INDOFINE Chemical Company [indofinechemical.com]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Elaidyl methane sulfonate physical properties and solubility]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b041934#elaidyl-methane-sulfonate-physical-properties-and-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com